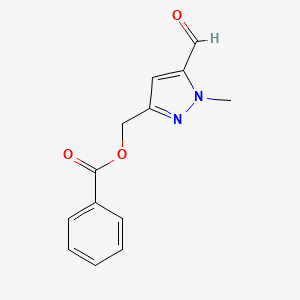
(5-Formyl-1-methyl-1H-pyrazol-3-yl)methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Formyl-1-methyl-1H-pyrazol-3-yl)methyl benzoate is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound features a pyrazole ring substituted with a formyl group at the 5-position, a methyl group at the 1-position, and a benzoate ester at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Formyl-1-methyl-1H-pyrazol-3-yl)methyl benzoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formylation: The formyl group can be introduced at the 5-position of the pyrazole ring using a Vilsmeier-Haack reaction, which involves the reaction of the pyrazole with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Esterification: The benzoate ester can be formed by reacting the formylated pyrazole with benzoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: (5-Carboxy-1-methyl-1H-pyrazol-3-yl)methyl benzoate.
Reduction: (5-Hydroxymethyl-1-methyl-1H-pyrazol-3-yl)methyl benzoate.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Formyl-1-methyl-1H-pyrazol-3-yl)methyl benzoate has several applications in scientific research:
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and biological pathways involving pyrazole derivatives.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5-Formyl-1-methyl-1H-pyrazol-3-yl)methyl benzoate depends on its specific application:
Biological Activity: In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-withdrawing nature of the formyl and benzoate groups, which can affect the nucleophilicity of the pyrazole ring.
Comparison with Similar Compounds
(5-Hydroxymethyl-1-methyl-1H-pyrazol-3-yl)methyl benzoate: Similar structure but with a hydroxymethyl group instead of a formyl group.
(5-Carboxy-1-methyl-1H-pyrazol-3-yl)methyl benzoate: Similar structure but with a carboxylic acid group instead of a formyl group.
(5-Formyl-1-phenyl-1H-pyrazol-3-yl)methyl benzoate: Similar structure but with a phenyl group instead of a methyl group at the 1-position.
Uniqueness: (5-Formyl-1-methyl-1H-pyrazol-3-yl)methyl benzoate is unique due to the presence of both a formyl group and a benzoate ester, which confer distinct reactivity and potential biological activity compared to other pyrazole derivatives.
Properties
Molecular Formula |
C13H12N2O3 |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
(5-formyl-1-methylpyrazol-3-yl)methyl benzoate |
InChI |
InChI=1S/C13H12N2O3/c1-15-12(8-16)7-11(14-15)9-18-13(17)10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI Key |
ANRSOZCYFIVZGI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)COC(=O)C2=CC=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















